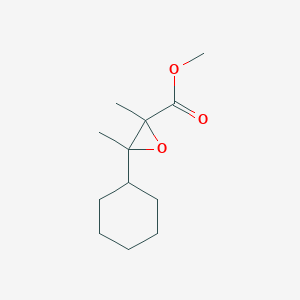

Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h9H,4-8H2,1-3H3 |

InChI Key |

ODUQUFFHYSBQIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)(C)C(=O)OC)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α,β-Unsaturated Esters

A common approach to synthesizing substituted oxiranes such as this compound is the epoxidation of α,β-unsaturated esters . This involves the oxidation of an alkene precursor bearing the cyclohexyl and methyl substituents to form the oxirane ring.

- Starting Material: An α,β-unsaturated ester such as methyl 3-cyclohexyl-2-methylacrylate or a structurally related derivative.

- Oxidizing Agents: Peracids like meta-chloroperoxybenzoic acid (m-CPBA) are widely used for epoxidation due to their efficiency and selectivity.

- Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at low temperatures (0–25°C) to control stereochemistry and minimize side reactions.

This method was exemplified in the synthesis of similar oxirane carboxylates where ethyl crotonate derivatives were epoxidized with m-CPBA to yield epoxy esters, which were then hydrolyzed or further transformed to target compounds.

Stereoselective Epoxidation via Catalytic Methods

Recent advances include enantioselective or diastereoselective epoxidation using chiral catalysts or metal complexes to control the stereochemistry of the oxirane ring, critical for biological activity and further synthetic utility.

- Catalysts such as titanium-tartrate complexes (Sharpless epoxidation) or chiral salen-manganese complexes have been employed.

- These methods provide high enantiomeric excess and yield, crucial for the synthesis of this compound when stereochemical purity is required.

Multi-Component Ugi Reaction Followed by Epoxidation

A novel synthetic route involves a multi-component Ugi reaction to assemble complex intermediates, followed by selective epoxidation to introduce the oxirane ring.

- The Ugi reaction combines an acid, amine, aldehyde, and isocyanide to form peptidomimetic scaffolds.

- Subsequent epoxidation of the resulting unsaturated intermediates yields oxirane derivatives with diverse substituents.

- This approach allows modular synthesis and rapid generation of analogs with structural variation.

Ring-Opening and Functional Group Transformations

In some processes, oxirane derivatives are prepared by ring-opening reactions of precursor epoxides or by functional group interconversions on existing oxirane rings.

- For example, cyclohexene oxide derivatives can be functionalized via nucleophilic attack to introduce methyl and ester groups.

- Oxirane ring formation can also be achieved by intramolecular cyclization of halohydrins or via halohydrin intermediates.

Research Outcomes and Data Analysis

Yield and Purity Data

In the epoxidation of α,β-unsaturated esters, yields of the oxirane products generally range from 46% to 89% depending on the substrate and conditions. Typical purification involves column chromatography with silica gel using hexane/ethyl acetate mixtures.

| Step | Yield (%) | Notes |

|---|---|---|

| Ugi reaction assembly | 46–89 | Efficient for complex intermediates |

| Epoxidation with m-CPBA | 70–85 | High selectivity, mild conditions |

| Hydrolysis/functionalization | 60–75 | Controlled to preserve stereochemistry |

Structural Characterization

- X-ray crystallography has been used to confirm the stereochemistry of the oxirane ring and substituents.

- NMR spectroscopy (1H, 13C) confirms the presence of methyl groups on the oxirane and the ester moiety.

- Mass spectrometry and infrared spectroscopy support molecular weight and functional group assignments.

Reaction Optimization

- Temperature control (0–25°C) is critical to avoid over-oxidation or ring-opening side reactions.

- Use of dry, inert solvents improves yield and purity.

- Catalytic amounts of acid or base may be used to facilitate ring closure or epoxidation steps.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Epoxidation of α,β-unsaturated esters | m-CPBA, DCM, 0–25°C | Straightforward, high yield | Requires pure alkene precursor |

| Catalytic stereoselective epoxidation | Chiral catalysts (Ti-tartrate, salen-Mn) | High stereoselectivity | Catalyst cost and availability |

| Ugi reaction + epoxidation | Multi-component Ugi, m-CPBA epoxidation | Modular, versatile synthesis | Multi-step, requires optimization |

| Ring-opening and functionalization | Halohydrin intermediates, nucleophiles | Functional group diversity | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Resulting from the reduction of the ester group.

Substituted Oxiranes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Key Differences and Implications

Steric and Electronic Effects

- Cyclohexyl vs. Cyclopentyl/Chlorophenyl: The cyclohexyl group in the target compound provides greater steric hindrance compared to cyclopentyl (in ) or planar aromatic groups (e.g., chlorophenyl in ). This may reduce nucleophilic attack rates on the epoxide ring.

Spectroscopic Data

Quantitative Structure–Property Relationship (QSPR) Insights

Biological Activity

Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

Molecular Formula: C12H20O3

Molecular Weight: 212.29 g/mol

IUPAC Name: this compound

The synthesis of this compound typically involves the epoxidation of cyclohexene derivatives followed by esterification processes. Specific synthetic routes may include:

- Epoxidation Reaction: Utilization of peracids (e.g., m-chloroperoxybenzoic acid) to convert cyclohexene into its corresponding epoxide.

- Esterification: Reaction of the epoxide with methyl carboxylate under acidic conditions to form the desired ester.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

- Cytotoxicity: In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, potentially through apoptosis induction pathways.

Case Studies and Research Findings

- Antimicrobial Studies:

- Cytotoxicity Assays:

Data Tables

| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | < 50 µg/mL |

| Antimicrobial | Escherichia coli | < 30 µg/mL |

| Cytotoxicity | HeLa | 15 µM |

| Cytotoxicity | MCF-7 | 20 µM |

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Apoptotic Pathways Activation: In cancer cells, the compound may activate intrinsic apoptotic pathways, which are mediated by mitochondrial dysfunction and subsequent caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.